Antibiotic 128

Vue d'ensemble

Description

Antibiotic 128 is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s. It has garnered attention due to its unique lytic mode of action, which is based on a specific interaction with the bacterial dimeric phospholipid cardiolipin . This compound has shown significant potential in combating Gram-positive bacteria, including multidrug-resistant pathogens .

Méthodes De Préparation

Antibiotic 128 is produced by certain strains of Streptomyces, such as Streptomyces canus . The biosynthesis of telomycin involves nonribosomal peptide synthetases, which are responsible for the assembly of its complex structure. The synthetic route includes the condensation of various amino acids and hydroxylated amino acids, followed by cyclization to form the depsipeptide ring . Industrial production methods typically involve fermentation processes using optimized strains of Streptomyces, followed by extraction and purification of the compound .

Analyse Des Réactions Chimiques

Antibiotic 128 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups within telomycin, potentially altering its antibacterial properties.

Substitution: Substitution reactions can introduce new functional groups into the telomycin molecule, leading to the formation of novel analogues.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of telomycin with modified biological activities .

Applications De Recherche Scientifique

Efficacy Against Resistant Strains

Recent studies have demonstrated the effectiveness of Antibiotic 128 against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). A pivotal study indicated that P128 (another name for this compound) exhibited a dose-dependent survival rate in mice infected with MRSA. The results showed that at higher doses, survival rates significantly improved, with 65% survival observed at a dose of 5 mg/kg within 72 hours post-infection .

Table 1: Survival Rates in MRSA-Infected Mice

| Dose (mg/kg) | Survival Rate (%) |

|---|---|

| 0.2 | 20 |

| 1.0 | 40 |

| 5.0 | 65 |

Combination Therapy

This compound has shown promise when used in combination with standard-of-care antibiotics. Studies indicate that combining this compound with vancomycin or daptomycin resulted in superior efficacy compared to monotherapy. This combination approach is particularly beneficial for patients with severe infections, as it enhances bacterial clearance .

Anti-Biofilm Activity

Another significant application of this compound is its anti-biofilm activity. Biofilms are clusters of bacteria that adhere to surfaces and are notoriously difficult to eradicate with conventional antibiotics. Research has shown that this compound can disrupt biofilm formation, making it a valuable candidate for treating chronic infections associated with biofilms .

Clinical Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Staphylococcus aureus Bacteraemia : This study focused on treatment options for Staphylococcus aureus bacteraemia (SAB) and emphasized the need for effective antibiotics like this compound to combat resistant strains. The findings suggested that early intervention with effective antibiotics could improve patient outcomes significantly .

- Healthcare-Associated Infections : A study examining healthcare-associated infections linked to antibiotic exposure indicated that this compound could play a role in reducing the incidence of such infections due to its efficacy against resistant bacteria .

Future Directions and Research Insights

The ongoing research into this compound includes exploring its potential applications beyond antibacterial activity, such as its use in bioimaging and as a scaffold for developing new therapeutics . Additionally, advancements in artificial intelligence are being leveraged to optimize the discovery and development processes for compounds like this compound, aiming to enhance their therapeutic profiles further .

Mécanisme D'action

Antibiotic 128 exerts its antibacterial effects by specifically interacting with the bacterial dimeric phospholipid cardiolipin. This interaction disrupts the bacterial cell membrane, leading to cell lysis and death . The molecular targets of telomycin include the bacterial cell membrane components, and the pathways involved are primarily related to membrane integrity and function .

Comparaison Avec Des Composés Similaires

Antibiotic 128 is unique among cyclic depsipeptide antibiotics due to its specific interaction with cardiolipin. Similar compounds include:

Antibiotic LL-AO341β1: An analogue of telomycin produced by Streptomyces canidus, sharing certain structural features with telomycin.

This compound’s uniqueness lies in its specific mode of action and its potent activity against multidrug-resistant pathogens, making it a valuable compound in the fight against antibiotic resistance .

Activité Biologique

Antibiotic 128, also known as P128, is a recombinant chimeric ectolysin with significant antibacterial properties specifically targeting Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA). It has emerged as a promising therapeutic agent due to its unique mechanism of action and efficacy against antibiotic-resistant bacteria.

P128 functions by degrading the bacterial cell wall, which leads to rapid bactericidal activity. It comprises two main components:

- Muralytic Domain : Derived from a tail-associated muralytic enzyme from bacteriophage K, responsible for breaking down the bacterial cell wall.

- Binding Domain : A Staphylococcus-specific domain derived from lysostaphin, which enhances its targeting ability towards S. aureus and related species.

Efficacy Against Drug-Resistant Strains

P128 has shown potent activity against various strains of S. aureus, including those resistant to multiple antibiotics. In studies, it demonstrated:

- In vitro Activity : Effective against globally prevalent antibiotic-resistant clinical isolates of S. aureus and Staphylococcus epidermidis.

- Synergistic Effects : When combined with standard-of-care antibiotics such as vancomycin and daptomycin, P128 exhibited enhanced antibacterial effects, particularly against vancomycin-resistant strains .

In Vivo Studies

In animal models, P128 was tested for its efficacy in treating systemic infections:

- Mouse Models : BALB/c mice challenged with MRSA were treated with varying doses of P128 (0.2–10 mg/kg). Results indicated:

Safety Profile

The safety of P128 was evaluated through RBC lysis assays, which showed no lytic effect on red blood cells at concentrations up to 1000 mg/L, indicating a favorable safety profile compared to traditional antibiotics .

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus | <0.2 |

| Vancomycin-resistant S. aureus | <0.5 |

| Staphylococcus epidermidis | <1 |

| Pseudomonas aeruginosa | 0.25 - 64 |

| Burkholderia pseudomallei | 1 - 32 |

Table 2: Efficacy of P128 in Combination with Standard Antibiotics

| Antibiotic Combination | Dose (mg/kg) | Reduction in CFU (Log) |

|---|---|---|

| P128 + Vancomycin | 0.2 + 27.5 | >2 |

| P128 + Daptomycin | 0.2 + 12.5 | >2 |

| P128 Alone | 0.2 | >2 |

Case Study 1: Treatment of MRSA Bacteraemia

In a controlled study involving mice infected with MRSA, treatment with P128 resulted in significantly reduced bacterial counts in both blood and peritoneal washes compared to control groups receiving no treatment or standard antibiotics alone.

Case Study 2: Synergy with Vancomycin

A study demonstrated that combining P128 with vancomycin not only improved the efficacy of treatment but also reduced the required dosage of vancomycin, thereby minimizing potential side effects associated with higher doses.

Propriétés

Numéro CAS |

19246-24-3 |

|---|---|

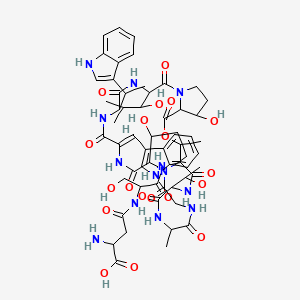

Formule moléculaire |

C59H77N13O19 |

Poids moléculaire |

1272.3 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[[(2S)-1-[[(6S,9Z,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/b37-19-/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46?,47-,48-,49-/m0/s1 |

Clé InChI |

FJEKCPBQVANMTA-HERBWHLNSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |

SMILES isomérique |

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |

SMILES canonique |

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.